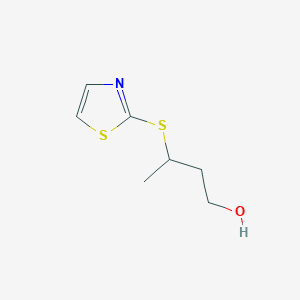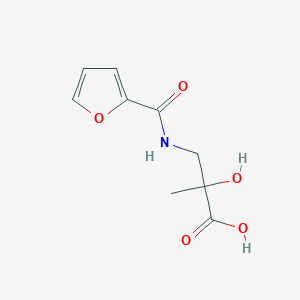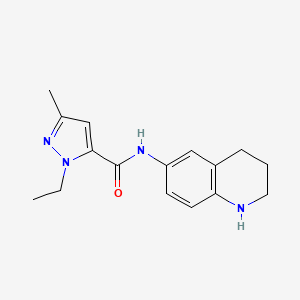![molecular formula C11H15NO5 B7579086 3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as DFHDA, is a chemical compound that has been synthesized for various research applications. This compound has gained attention for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In
作用机制
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid is able to detect ROS through its reaction with hydrogen peroxide (H2O2), a type of ROS. The reaction between this compound and H2O2 results in the formation of a fluorescent product, which emits a green fluorescence when excited with blue light. This allows researchers to visualize the distribution and levels of ROS in living cells.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living cells. It is a non-toxic compound that has been used in various research applications without any reported adverse effects.
实验室实验的优点和局限性
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is a non-toxic compound that can be used to detect ROS in living cells without causing any harm. It is also highly sensitive and specific for detecting H2O2, which is a major type of ROS. However, this compound has some limitations. It is not able to detect other types of ROS, such as superoxide and hydroxyl radicals. It also requires the use of fluorescence microscopy, which may not be available in all research settings.
未来方向
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has potential for various future research applications. One direction is to develop new fluorescent probes that can detect other types of ROS. Another direction is to explore the use of this compound in animal models to investigate the role of ROS in disease development and progression. Additionally, this compound can be used in combination with other fluorescent probes to study the interactions between different types of ROS in living cells. Overall, this compound has great potential for advancing our understanding of ROS and their role in various diseases.
合成方法
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and N-hydroxysuccinimide. The resulting intermediate is then reacted with 2-amino-2-hydroxymethyl-1,3-propanediol to yield this compound.
科学研究应用
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has been used as a fluorescent probe for the detection of ROS in living cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound is able to detect ROS by undergoing a reaction that results in the formation of a fluorescent product. This allows researchers to visualize the distribution and levels of ROS in living cells.
属性
IUPAC Name |
3-[(2,5-dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-6-4-8(7(2)17-6)9(13)12-5-11(3,16)10(14)15/h4,16H,5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECDDSQCVZHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)